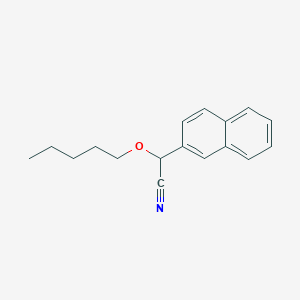

2-(2-Naphthyl)-2-(pentyloxy)acetonitrile

Descripción

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is an organic compound featuring a naphthalene ring substituted with a pentyloxy ether group and an acetonitrile moiety. The nitrile group (-CN) enhances its reactivity, making it a versatile intermediate in organic synthesis. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. The pentyloxy chain increases lipophilicity compared to shorter alkoxy derivatives, influencing solubility and interaction with biological targets .

Propiedades

IUPAC Name |

2-naphthalen-2-yl-2-pentoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-6-11-19-17(13-18)16-10-9-14-7-4-5-8-15(14)12-16/h4-5,7-10,12,17H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNOPYUTGOKTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C#N)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439314 | |

| Record name | 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500372-26-9 | |

| Record name | 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile typically involves the following steps:

Formation of the Naphthalen-2-YL Intermediate: This can be achieved through Friedel-Crafts alkylation or acylation reactions using naphthalene as the starting material.

Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where naphthalen-2-ol is reacted with pentyl halides under basic conditions.

Formation of the Acetonitrile Group:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Nitrile Group Reactivity

The cyano group in this compound participates in nucleophilic addition and transformation reactions:

Amidoxime Formation

Reaction with hydroxylamine hydrochloride in ethanol under basic conditions (triethylamine, 80°C) converts the nitrile to an amidoxime :

\text{C}_{17}\text{H}_{19}\text{NO} + \text{NH}_2\text{OH} \rightarrow \text{C}_{17}\text{H}_{21}\text{N}_2\text{O}_2}

This reaction proceeds via nucleophilic attack on the nitrile carbon, forming intermediates that tautomerize to yield stable amidoximes. The process is critical for synthesizing bioactive derivatives.

Reduction Pathways

The nitrile group can be reduced to a primary amine using catalytic hydrogenation (e.g., Pd/C) or strong reducing agents like LiAlH₄ . Such transformations are foundational for generating amine intermediates in pharmaceutical synthesis.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at positions activated by the electron-donating pentyloxy group. Key reactions include:

Cyclization Reactions

Under indium triflate catalysis, the pentyloxy side chain facilitates intramolecular cyclization via electrophilic attack on the naphthalene ring . This reaction produces fused bicyclic structures, with regioselectivity influenced by steric and electronic factors:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 2-(pentyloxy)acetonitrile | In(OTf)₃ | Tetralin derivatives | 61% |

The reaction mechanism involves coordination of the catalyst to the ether oxygen, enhancing electrophilicity at specific ring positions.

Ether Linkage Reactivity

The pentyloxy group participates in acid-catalyzed cleavage and alkylation:

Acidic Cleavage

Treatment with concentrated HBr or HI cleaves the ether bond, yielding 2-(naphthalen-2-yl)acetonitrile and pentanol :

This reaction is valuable for deprotection or structural modification.

Comparative Reactivity with Analogues

The compound’s dual functional groups (cyano and pentyloxy) confer unique reactivity compared to simpler naphthalene derivatives:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 1-Naphthyl acetic acid | Carboxylic acid | Esterification, decarboxylation |

| 1-(Pentyloxy)naphthalene | Ether | EAS, limited to ring substitution |

| 2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile | Ether + nitrile | Cyclization, amidoxime formation, EAS |

The presence of both ether and nitrile groups enables synergistic reactivity, such as tandem cyclization-reduction pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is CHNO, characterized by a naphthalene moiety, a pentyloxy group, and an acetonitrile functional group. This specific arrangement contributes to its distinct chemical behavior and biological interactions.

Medicinal Chemistry

The compound has been identified as a potential inhibitor of sphingosine kinases (SphKs), enzymes involved in the biosynthesis of sphingosine-1-phosphate (S1P), a lipid mediator that plays critical roles in cell signaling related to inflammation, cancer, and vascular biology. Inhibiting SphK activity can have therapeutic implications for various diseases, including:

- Cancer : SphK inhibitors can potentially inhibit tumor growth and metastasis by modulating S1P signaling pathways.

- Inflammatory Diseases : By regulating S1P levels, this compound may help in treating autoimmune diseases and conditions characterized by excessive inflammation .

Biological Research

The compound serves as a valuable tool in biological studies due to its ability to interact with cellular pathways. Its applications include:

- Cell Signaling Studies : Research on SphK inhibitors helps elucidate the roles of sphingolipids in cell survival and apoptosis.

- Drug Development : The compound's structure allows for modifications that can enhance selectivity and potency against specific targets within the sphingolipid metabolism pathway .

Dye Applications

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is also utilized as a dye in various biological experiments:

- Fluorescence Microscopy : It aids in visualizing cellular structures and processes by providing contrast against biological backgrounds.

- Biomolecule Tracking : Researchers use it to label proteins or nucleic acids for tracking purposes in live-cell imaging .

Case Studies and Research Findings

Recent studies have explored the compound's effects on various biological systems. For instance:

- Inhibition Studies : Investigations into its role as a SphK inhibitor revealed that it selectively reduces S1P levels, demonstrating potential for therapeutic applications in conditions like pulmonary hypertension .

- Cellular Assays : Experiments using this compound have shown promising results in modulating cell proliferation and apoptosis in cancer cell lines, suggesting its utility as a lead compound for drug development .

Mecanismo De Acción

The mechanism of action of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Alkoxy Chain Length and Aromatic Systems

2-Methoxy-2-(2-naphthyl)acetonitrile

- Structure : Methoxy group (-OCH₃) instead of pentyloxy.

- Molecular Weight : 197.23 g/mol .

- Key Differences: The shorter methoxy group reduces lipophilicity (logP ≈ 2.1 vs. ~4.5 for pentyloxy), impacting solubility in non-polar solvents. Reactivity in nucleophilic substitutions is slower due to reduced electron-donating effects compared to longer alkoxy chains .

2-(Naphthalen-2-yloxy)acetonitrile

- Structure : Lacks the pentyloxy group; oxygen directly links the naphthalene and nitrile.

- Molecular Weight : 183.21 g/mol .

- Key Differences : The absence of an alkoxy chain simplifies synthesis but limits applications in lipid-mediated drug delivery. Its nitrile group enables cyanide displacement reactions, yielding amides or carboxylic acids, whereas the pentyloxy derivative is more suited for alkylation or ether cleavage .

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

- Structure : Benzothiophene core with methoxy and nitrile groups.

- Key Differences : The sulfur atom in benzothiophene alters electronic properties, enhancing antimicrobial activity compared to naphthalene-based analogs. However, the pentyloxy-naphthalene compound’s larger aromatic system may improve binding to hydrophobic protein pockets .

Functional Group Variations

2-(Phenylamino)acetonitrile

- Structure: Amino group (-NH₂) replaces the pentyloxy-naphthalene system.

- Key Differences: The amino group enables Schiff base formation, useful in coordination chemistry. In contrast, the pentyloxy-naphthalene compound’s nitrile is better for click chemistry or hydrolysis to ketones .

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile

- Structure : Bromophenyl and piperazine substituents.

- Key Differences : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki), while the pentyloxy-naphthalene compound’s alkoxy chain is prone to oxidative cleavage. Piperazine introduces basicity, affecting pharmacokinetics .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent and Property Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity/Applications |

|---|---|---|---|

| 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile | Pentyloxy, Naphthalene, -CN | 253.34 | Alkylation, hydrophobic drug design |

| 2-Methoxy-2-(2-naphthyl)acetonitrile | Methoxy, Naphthalene, -CN | 197.23 | Nucleophilic substitution, intermediates |

| 2-(Naphthalen-2-yloxy)acetonitrile | Naphthalene-O-, -CN | 183.21 | Cyanide displacement, c-Myc inhibition |

| 2-(6-Methoxybenzothiophen-2-yl)acetonitrile | Benzothiophene, -OCH₃, -CN | 217.28 | Antimicrobial agents |

Actividad Biológica

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is C_{15}H_{17}N, characterized by a naphthalene moiety, a pentyloxy group, and an acetonitrile functional group. This unique configuration contributes to its distinctive physical and chemical properties, making it a subject of interest in various fields including organic and medicinal chemistry.

Synthesis Methods

The synthesis of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile can be achieved through several methodologies, including:

- Nucleophilic substitution reactions involving the naphthalene derivative.

- Coupling reactions with pentyloxy groups.

- Reactions under photochemical conditions , which may enhance yields and selectivity.

These methods are essential for producing the compound in sufficient purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile exhibits antimicrobial activity. Research suggests that compounds with similar structural features often display significant antibacterial and antifungal properties. The presence of the naphthalene ring is known to enhance biological activity due to its ability to intercalate into DNA, potentially disrupting cellular processes .

Pain Management Potential

The compound's structural similarities with cannabinoid derivatives imply potential applications in pain management. Cannabinoids are known for their unique pain-relieving mechanisms that differ from traditional analgesics. This opens avenues for research into whether 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile could serve as a novel analgesic agent .

Interaction Studies

Preliminary interaction studies are crucial for understanding how 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile behaves in biological systems. These studies focus on:

- Binding affinity to biological targets.

- Metabolic pathways and stability in physiological conditions.

- Toxicological assessments to evaluate safety profiles.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile, it is beneficial to compare it with structurally similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.